molecular formula C25H32N6O5 B1671755 Imidocarb dipropionate CAS No. 55750-06-6

Imidocarb dipropionate

Cat. No. B1671755
CAS RN: 55750-06-6
M. Wt: 496.6 g/mol
InChI Key: AFGQXWSHYUHHNV-UHFFFAOYSA-N
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Description

Imidocarb dipropionate is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infections caused by protozoa . It is chemically described as N,N’-bis [3- (4,5-dihydro-1 H -imidazol-2-yl)-phenyl]urea dipropionate and has a molecular weight of 496.6 .


Molecular Structure Analysis

The molecular formula of Imidocarb dipropionate is C25H32N6O5 . It belongs to the class of organic compounds known as n-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Chemical Reactions Analysis

Imidocarb dipropionate has been studied for its stability under various conditions. For instance, it has been found to degrade under acid, alkaline, and oxidative stress conditions .


Physical And Chemical Properties Analysis

Imidocarb dipropionate has a water solubility of 0.138 mg/mL . It has a logP of 2.16 according to ALOGPS and 1.23 according to Chemaxon . The compound has a pKa (Strongest Acidic) of -5.3 and a pKa (Strongest Basic) of 15 .

Scientific Research Applications

Pharmacokinetics and Distribution

Imidocarb dipropionate exhibits specific pharmacokinetic behavior, with its distribution and elimination patterns indicating quick sequestration in storage tissues and a prolonged presence in the body, which may confer a reservoir effect, making it undetectable in plasma but sufficient for therapeutic and prophylactic activities in animals like horses (Belloli et al., 2010).

Mechanism of Retention in Tissues

Studies have shown that imidocarb dipropionate binds significantly to bovine hepatocytes and erythrocytes, with preferential accumulation in nuclear fractions of the liver, suggesting a mechanism of retention through reversible binding to nucleic acids. This binding capacity is crucial for understanding its slow elimination from edible tissues (Moore et al., 1996).

Encapsulation in Carrier Erythrocytes

Research on encapsulating imidocarb dipropionate in carrier erythrocytes to reduce the susceptibility of mice to Babesia microti infection showed that encapsulation results in higher drug levels in blood than when the drug is administered freely, indicating a novel approach for enhancing its efficacy in treating infections (Deloach et al., 1989).

Impact on Immune Response

The immunopotentiating effect of imidocarb has been studied in calves, showing enhanced cell-mediated and humoral immune responses to foot-and-mouth disease vaccine when administered prior to vaccination. This indicates its potential in improving vaccine efficacy in both healthy and Anaplasma-infected animals (Afifi et al., 2014).

Prophylactic and Therapeutic Efficacy

Imidocarb dipropionate has demonstrated efficacy in the prophylaxis and treatment of babesiosis, with studies showing its ability to control infections in sheep when administered before or after infection onset. This highlights its significant role in managing tick-borne diseases in livestock (Sevinc et al., 2007).

Safety And Hazards

Imidocarb dipropionate is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised not to eat, drink or smoke when using this product .

properties

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGQXWSHYUHHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046604
Record name Imidocarb dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidocarb dipropionate

CAS RN

55750-06-6
Record name Imidocarb dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidocarb dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDOCARB DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,270
Citations
AS Abdullah, AR Sheikh-Omar, JD Baggot… - Veterinary research …, 1984 - Springer
One of 13 healthy dogs used in a pharmacokinetic study of imidocarb dipropionate died due to difficulty in breathing, tachycardia, weakness and profuse diarrhoea. Autopsy findings …
Number of citations: 37 link.springer.com
LG Adams, DE Corrier, JD Williams - Research in veterinary science, 1980 - Elsevier
The toxic effects of imidocarb dipropionate (3,3’-bis[2-imidazolin-2-yl] carbanilide dipropionate) were studied in calves injected twice intramuscularly with 0, 5, 10 or 20 mg/kg dosages. …
Number of citations: 31 www.sciencedirect.com
ON Schwint, MW Ueti, GH Palmer… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… In this study, we tested whether imidocarb dipropionate eliminated B. caballi from persistently infected … Furthermore, we tested if imidocarb dipropionate treatment resulted in reversion to …
Number of citations: 72 journals.asm.org
D Su, XB Li, ZJ Wang, L Wang… - Journal of veterinary …, 2007 - Wiley Online Library
A two‐way crossover study was performed in eight healthy young pigs to determine the pharmacokinetics of imidocarb dipropionate (IMDP) following intravenous (2 mg/kg bw) and …
Number of citations: 14 onlinelibrary.wiley.com
LA Cohn, AJ Birkenheuer, JD Brunker… - Journal of veterinary …, 2011 - Wiley Online Library
… for cytauxzoonosis has become imidocarb dipropionate. A … more effective than imidocarb dipropionate alone in reducing … group of cats with imidocarb dipropionate. An open label, …
Number of citations: 103 onlinelibrary.wiley.com
LG Adams - Research in Veterinary Science, 1981 - Elsevier
Six groups of four adult horses were twice injected intramuscularly at a 24 hour interval with 0, 2, 4, 8, 16 or 32 mg/kg of imidocarb dipropionate (IMDP) and monitored for 21 days. The …
Number of citations: 52 www.sciencedirect.com
CE Greene, K Latimer, E Hopper… - Journal of the …, 1999 - europepmc.org
… 6 of 7 cats had signs of illness and laboratory findings indicative of cytauxzoonosis and were successfully treated with 2 im injections of diminazene aceturate or imidocarb dipropionate (…
Number of citations: 68 europepmc.org
MA Rizk, SAES El-Sayed, I Igarashi - Ticks and tick-borne diseases, 2023 - Elsevier
In the present study, the effect of a combination therapy consisting of diminazene aceturate (DA) and imidocarb dipropionate (ID) on the in vitro growth of several parasitic piroplasmids, …
Number of citations: 1 www.sciencedirect.com
JF Grause, MW Ueti, JT Nelson, DP Knowles… - The Veterinary …, 2013 - Elsevier
… In this study, the efficacy of the drug imidocarb dipropionate … , six were treated with imidocarb dipropionate after the resolution of … was to determine if imidocarb dipropionate is capable of …
Number of citations: 51 www.sciencedirect.com
C Meyer, AJ Guthrie, KB Stevens - Journal of the South African …, 2005 - journals.co.za
… aromatic diamidine, imidocarb dipropionate was substituted for the … injections of imidocarb dipropionate may explain the … the dosage regime of imidocarb dipropionate used had minimal …
Number of citations: 23 journals.co.za

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